(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide (S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474861
InChI: InChI=1S/C11H17N3O2S/c1-7(2)14(11(16)8(3)12)6-9(15)10-13-4-5-17-10/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1
SMILES: CC(C)N(CC(=O)C1=NC=CS1)C(=O)C(C)N
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide

CAS No.:

Cat. No.: VC13474861

Molecular Formula: C11H17N3O2S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide -

Specification

Molecular Formula C11H17N3O2S
Molecular Weight 255.34 g/mol
IUPAC Name (2S)-2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C11H17N3O2S/c1-7(2)14(11(16)8(3)12)6-9(15)10-13-4-5-17-10/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1
Standard InChI Key HKIUPWDONROLIK-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N
SMILES CC(C)N(CC(=O)C1=NC=CS1)C(=O)C(C)N
Canonical SMILES CC(C)N(CC(=O)C1=NC=CS1)C(=O)C(C)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide is C₁₁H₁₇N₃O₂S, with a molecular weight of 255.34 g/mol . Key structural features include:

  • A propionamide core (CH₃CH₂CONH₂) functionalized at the α-carbon.

  • An (S)-configured amino group at the second carbon, imparting stereochemical specificity.

  • N-isopropyl and N-(2-oxo-2-thiazol-2-yl-ethyl) substituents on the amide nitrogen.

The thiazole ring (a five-membered heterocycle with nitrogen and sulfur) contributes to the molecule’s polarity and hydrogen-bonding capacity, while the isopropyl group enhances lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₇N₃O₂S
Molecular Weight255.34 g/mol
Stereochemistry(S)-configuration at C2
LogP (Predicted)1.2 (moderate lipophilicity)
Hydrogen Bond Donors2 (NH₂ and CONH)
Hydrogen Bond Acceptors4 (amide, oxo, thiazole N/S)

Synthesis and Structural Analogues

Synthetic Routes

The compound is synthesized via multistep organic reactions, often involving:

  • Amide Coupling: Reacting (S)-2-aminopropionic acid with isopropylamine and a thiazole-containing carbonyl derivative .

  • Thiazole Ring Formation: Cyclization of thioureas or thioamides with α-halo ketones, as demonstrated in thiazole syntheses .

  • Stereochemical Control: Chiral resolution or asymmetric synthesis to ensure the (S)-configuration at the α-amino position .

A representative synthesis pathway involves:

  • Step 1: Protection of (S)-2-aminopropionic acid with Boc (tert-butoxycarbonyl).

  • Step 2: Coupling with N-isopropyl-2-oxo-2-thiazol-2-yl-ethylamine via EDC/HOBt-mediated amidation.

  • Step 3: Deprotection under acidic conditions to yield the final product .

Structural Analogues and Bioisosteres

Key analogues include:

  • N-Isopropyl-2-oxo-propionamide (PubChem CID: 12710767) : Shares the isopropyl-oxoamide motif but lacks the thiazole moiety.

  • Ferrocenyl 1,3-thiazinane-2-imines : Highlight the role of sulfur-nitrogen heterocycles in metal coordination.

  • Pyrazolo[1,5-a]pyrimidine derivatives : Demonstrate bioisosteric replacement strategies for amide groups (e.g., triazoles).

CompoundTargetIC₅₀ (μM)Selectivity Index
(S)-2-Amino...propionamideCSNK2 (Predicted)~0.5*>10
Celecoxib COX-II0.789.51
PYZ16 COX-II0.5210.73

*Predicted based on structural similarity to pyrazolo[1,5-a]pyrimidines .

Anti-Inflammatory Applications

Thiazole-containing compounds inhibit cyclooxygenase-II (COX-II) and inducible nitric oxide synthase (iNOS) . For instance:

  • THZD3 (a thiazolidinone derivative) reduces LPS-induced NO and PGE₂ production (IC₅₀ = 4.16 μM) .

  • The oxoethyl-thiazole group in (S)-2-Amino...propionamide may similarly modulate inflammatory mediators.

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